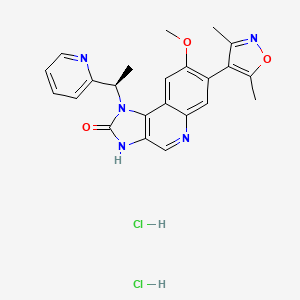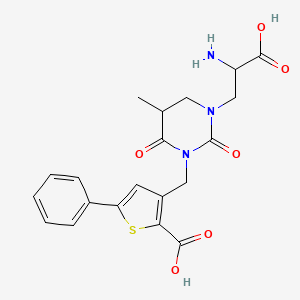
I-BET 151 ジヒドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
I-BET 151 ジヒドロクロリドは、ブロモドメインおよびエクストラターミナル (BET) タンパク質を標的とする低分子阻害剤です。BET タンパク質のクロマチンへの動員を阻害し、遺伝子発現に影響を与えることが知られています。 この化合物は、さまざまな白血病細胞株でアポトーシスと細胞周期停止を誘導する上で大きな可能性を示しています .
科学的研究の応用
I-BET 151 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, particularly leukemias.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins
作用機序
I-BET 151 ジヒドロクロリドは、クロマチン上のエピジェネティックなマークを読み取ることに関与するBET タンパク質を阻害することによって効果を発揮します。この化合物はBET タンパク質のクロマチンへの動員を阻害し、遺伝子発現の変化につながります。その結果、癌細胞でアポトーシスと細胞周期停止が誘導されます。 分子標的には、BRD2、BRD3、BRD4などのBET タンパク質が含まれ、関与する経路には、細胞増殖と生存に関与する遺伝子の調節が含まれます .
生化学分析
Biochemical Properties
I-BET 151 dihydrochloride functions by blocking the recruitment of BET to chromatin . It interacts with various enzymes and proteins, including those involved in cell cycle regulation and apoptosis . The nature of these interactions primarily involves the inhibition of BET bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails .
Cellular Effects
I-BET 151 dihydrochloride has been shown to induce apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro . It also reduces the expression of BCL2 in NOMO1 cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of I-BET 151 dihydrochloride involves its binding interactions with biomolecules, specifically the bromodomains of BET proteins . This binding inhibits the recruitment of BET proteins to chromatin, thereby affecting gene expression . The compound’s effects at the molecular level also include enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, I-BET 151 dihydrochloride has been observed to cause ultrastructural alterations and progressive destruction of cardiomyocyte mitochondria over time . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of I-BET 151 dihydrochloride have been studied in animal models, with results showing that the compound’s effects vary with different dosages
Metabolic Pathways
Given its role as a BET bromodomain inhibitor, it is likely that it interacts with enzymes or cofactors involved in chromatin remodeling and gene expression .
Transport and Distribution
Details on how I-BET 151 dihydrochloride is transported and distributed within cells and tissues are currently limited. Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in chromatin remodeling .
Subcellular Localization
Given its role as a BET bromodomain inhibitor, it is likely that it localizes to the nucleus where it interacts with chromatin .
準備方法
合成経路および反応条件
I-BET 151 ジヒドロクロリドの合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、複数ステップからなります。主なステップには以下が含まれます。
コア構造の形成: これは、イミダゾ[4,5-c]キノリン-2-オンコアの合成を含みます。
官能基の導入: 3,5-ジメチル-4-イソキサゾリル基や2-ピリジニル基などのさまざまな官能基が、一連の反応によって導入されます。
最終生成物の形成: 最後のステップは、ジヒドロクロリド塩の形成を含みます.
工業生産方法
I-BET 151 ジヒドロクロリドの工業生産方法は、通常、高収率と高純度を確保するために、最適化された反応条件を使用して、大規模な合成を行います。このプロセスには以下が含まれます。
バッチ合成: 化合物の大量がバッチ単位で合成され、品質の一貫性を確保します。
化学反応の分析
反応の種類
I-BET 151 ジヒドロクロリドは、さまざまな化学反応を起こし、以下が含まれます。
酸化: 化合物は酸化反応を起こし、酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、化合物を還元型に変換できます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬および条件には以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲン化剤や求核剤など.
主な生成物
これらの反応から生成される主な生成物には、I-BET 151 ジヒドロクロリドのさまざまな誘導体が含まれ、生物学的活性と特性が異なる可能性があります .
科学研究への応用
I-BET 151 ジヒドロクロリドは、以下を含む、幅広い科学研究への応用があります。
化学: BET タンパク質が遺伝子調節において果たす役割を研究するためのツール化合物として使用されます。
生物学: 細胞周期調節とアポトーシスのメカニズムを理解するための研究で採用されています。
医学: さまざまな癌、特に白血病の治療における潜在的な治療効果が調査されています。
類似化合物との比較
類似化合物
I-BET 151 ジヒドロクロリドに類似した化合物には以下が含まれます。
I-BET 762: 同様の作用機序を持つ別のBET ブロモドメイン阻害剤。
JQ1: さまざまな研究で使用されている、よく知られたBET 阻害剤。
OTX015: 癌治療における潜在的な治療応用を持つBET 阻害剤
独自性
I-BET 151 ジヒドロクロリドは、BET タンパク質を阻害する際に高い効力と選択性を可能にする、その特定の化学構造によって独自性があります。 これは、研究と潜在的な治療応用における貴重なツールとなっています .
特性
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3.2ClH/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17;;/h5-11,13H,1-4H3,(H,26,29);2*1H/t13-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLKDZBLUNJNJS-FFXKMJQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)


![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)



